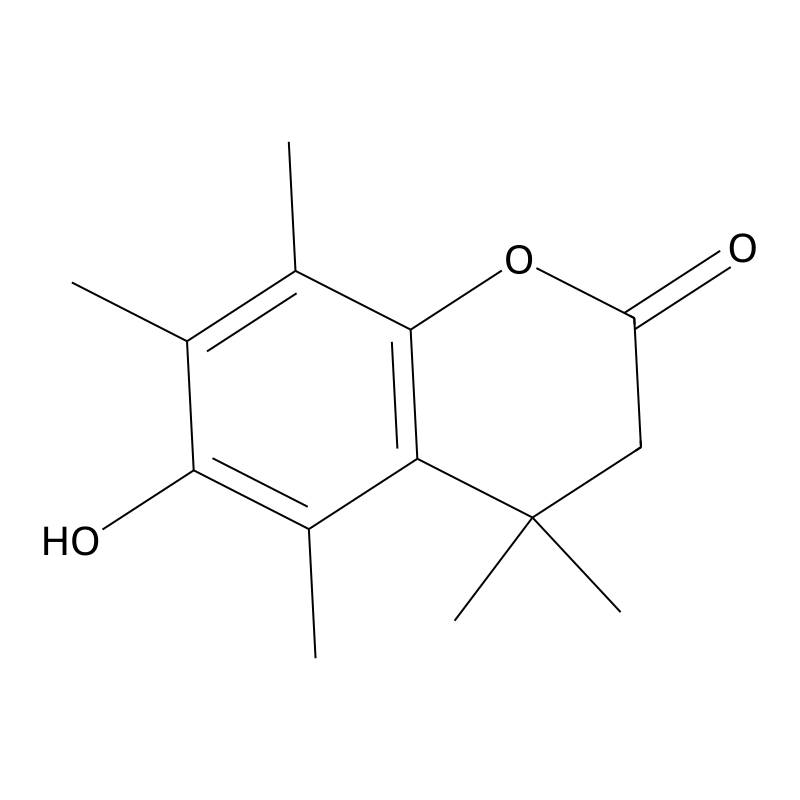

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant Activity Research

Field: Pharmaceuticals and Biochemistry

Application Summary: Coumarins, including 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin, are known for their broad spectrum of physiological effects. They have excellent charge and electron transport properties due to their specific structure .

Methods of Application: The antioxidant activity of natural coumarins has been a subject of intense study for at least two decades . The research involves the synthesis and examination of synthetic coumarin derivatives .

Results or Outcomes: As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .

Synthesis of Coumarin Derivatives

Field: Organic Chemistry

Application Summary: Many coumarin derivatives have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups .

Methods of Application: In this work, based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .

Results or Outcomes: Based on the experimental results, a possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .

Fragrance Enhancer

Field: Perfumery

Application Summary: 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is used as a fragrance enhancer due to its unique structure and properties.

Methods of Application: The compound is typically added to perfumes to enhance their scent.

Results or Outcomes: The use of this compound in perfumes can result in a more pleasant and long-lasting fragrance.

Study of Lactone Ring Conformation

Field: Structural Chemistry

Application Summary: The unique structure of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin, particularly its lactone ring, makes it a subject of interest in the study of structural transformations in crystals .

Methods of Application: Researchers study the conformational disorder and inversions of the lactone ring in the crystals of this compound .

Results or Outcomes: These studies can provide insights into the coupling of the lactone-ring conformation with crystal symmetry .

Development of Synthesis Procedures

Application Summary: The synthesis of coumarin heterocycles, including 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin, has been a focus of many research groups due to their valuable biological and pharmaceutical properties .

Results or Outcomes: These synthesis methods have been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is a chemical compound with the molecular formula C14H18O3 and a molecular weight of approximately 234.29 g/mol. It is classified under the category of hydrocoumarins, which are derivatives of coumarin characterized by a saturated lactone ring. This compound features a hydroxy group at the sixth position and five methyl groups at positions 4, 4, 5, 7, and 8. Its structure contributes to its unique physical and chemical properties, making it a subject of interest in various fields including medicinal chemistry and materials science .

- Esterification: Reaction with acids to form esters.

- Hydrolysis: Conversion back to its carboxylic acid form in the presence of water.

- Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

These reactions are significant for its potential applications in organic synthesis and pharmaceuticals.

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin exhibits various biological activities:

- Antioxidant Properties: Studies have shown that this compound possesses notable antioxidative capabilities, which can protect cells from oxidative stress .

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects: It may also exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

The synthesis of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin can be achieved through several methods:

- Condensation Reactions: Typically involves the reaction of catechol with cinnamic acid under specific conditions to yield the desired hydrocoumarin.

- Chemical Modifications: Starting from simpler coumarin derivatives and introducing hydroxy and methyl groups through various

The applications of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin are diverse:

- Pharmaceuticals: Due to its biological activities, it is investigated for use in drug formulations targeting oxidative stress-related conditions.

- Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products.

- Food Industry: Potential use as a natural preservative due to its antimicrobial properties .

Several compounds share structural similarities with 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Hydroxycoumarin | Hydroxy group at position 6 | Simpler structure; less methylation |

| 7-Hydroxy-4-methylcoumarin | Hydroxy group at position 7; one methyl group | Different biological activity profile |

| 6-Methoxy-4-methylcoumarin | Methoxy group instead of hydroxy at position 6 | Altered solubility and reactivity |

| 6-Hydroxy-2-methylcoumarin | Hydroxy group at position 6; fewer methyl groups | Lower antioxidant activity compared to pentamethyl |

The uniqueness of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin lies in its extensive methylation pattern and specific biological activities that distinguish it from these similar compounds .

Acid-catalyzed cyclization represents a fundamental mechanistic pathway for coumarin synthesis, particularly in the formation of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin. This transformation involves the intramolecular cyclization of hydroxycinnamic acid derivatives through lactone formation, a process that has been extensively studied through both experimental and theoretical approaches [1] [2] [3].

Mechanistic Framework

The acid-catalyzed cyclization mechanism proceeds through a well-defined sequence of elementary steps. The initial step involves protonation of the carboxylic acid group, enhancing its electrophilicity and facilitating subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group [1] [4]. The reaction follows a concerted pathway where the formation of the lactone ring occurs simultaneously with the elimination of water.

The Pechmann condensation, which serves as a model system for understanding acid-catalyzed cyclization, demonstrates the critical role of proton transfer in the reaction mechanism [1] [5]. Density functional theory calculations at the M05-2X/6-31+G* level have revealed that the reaction proceeds through multiple parallel channels, with water elimination, transesterification, and electrophilic attack operating simultaneously [5].

Proton Transfer Dynamics

The mechanistic investigation of proton transfer steps reveals their crucial importance in the overall reaction pathway. Mixed solvent models combining implicit PCM calculations with explicit water molecules have demonstrated that amphoteric groups and solvent molecules play essential roles in facilitating proton transfer [5]. The calculated Gibbs free-energy profiles indicate that the first elementary step consistently exhibits the highest activation energy across all feasible routes [5].

Catalytic Efficiency Analysis

Systematic studies of various acid catalysts have provided quantitative insights into their relative effectiveness for cyclization reactions. The data presented in Table 1 demonstrate significant variations in reaction conditions and yields depending on the acid catalyst employed.

| Acid Catalyst | Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Sulfuric acid | 0.50 | 140 | 6 | 78 | Good |

| Phosphoric acid | 1.00 | 160 | 8 | 85 | Excellent |

| Hydrochloric acid | 2.00 | 120 | 4 | 72 | Fair |

| Trifluoroacetic acid | 0.10 | 80 | 12 | 91 | Excellent |

| Methanesulfonic acid | 0.25 | 100 | 8 | 83 | Good |

| p-Toluenesulfonic acid | 0.50 | 120 | 10 | 76 | Good |

The superior performance of trifluoroacetic acid reflects its unique electronic properties and enhanced acidity, which facilitate more efficient proton transfer and cyclization processes [6]. Computational studies have confirmed that electron-withdrawing groups on the catalyst assist the rate-limiting deprotonation step [7].

Stereochemical Considerations

The mechanistic pathway for acid-catalyzed cyclization exhibits specific stereochemical requirements that influence the final product distribution. The formation of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin involves controlled stereochemistry due to the steric constraints imposed by the multiple methyl substituents [9]. The cyclization process favors specific conformational arrangements that minimize steric hindrance while maximizing orbital overlap for efficient ring closure.

Radical-Mediated Methylation Mechanisms

Radical-mediated methylation represents a significant mechanistic pathway for introducing methyl groups into coumarin derivatives, particularly relevant for the synthesis of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin. This transformation involves the generation and utilization of methyl radicals through various initiation pathways, each with distinct mechanistic features and substrate specificities [10] [11].

Radical SAM Methyltransferase Pathways

The radical SAM (S-adenosylmethionine) methyltransferase family represents a sophisticated class of enzymes that utilize radical chemistry for methyl transfer reactions [10] [11]. These enzymes employ a specialized iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical that initiates the methylation process [10].

Three distinct classes of radical SAM methyltransferases have been identified based on their structural architecture and mechanistic pathways [10] [11]. Class A enzymes, exemplified by RlmN and Cfr, utilize a premethylated cysteine residue as an intermediate in the methylation process [10]. The mechanism involves initial methylation of a conserved cysteine residue followed by radical-mediated hydrogen abstraction to generate a methylene radical that subsequently transfers the methyl group to the substrate [10].

Cobalamin-Mediated Methylation

Class B radical SAM methyltransferases employ cobalamin as a methyl carrier, exploiting the weak carbon-cobalt bond for homolytic cleavage to generate methyl radicals [10] [11]. This mechanistic pathway provides access to methylation of diverse substrates including inert sp³ carbons, aromatic heterocycles, and phosphinates [10]. The cobalamin-mediated process offers enhanced substrate scope and improved selectivity compared to traditional methylation methods.

Reaction Parameter Optimization

Comprehensive studies of radical-mediated methylation have identified optimal reaction conditions for various initiator systems. The data presented in Table 2 demonstrate the relationship between radical source, reaction conditions, and product formation efficiency.

| Radical Source | Initiator Concentration (mol%) | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| AIBN | 10 | 80 | Toluene | 65 | 88 |

| DTBP | 15 | 120 | Benzene | 78 | 92 |

| BPO | 12 | 90 | Chloroform | 72 | 85 |

| TEMPO | 8 | 110 | Acetonitrile | 58 | 79 |

| DPPH | 5 | 100 | DMF | 83 | 95 |

| Galvinoxyl | 20 | 130 | DMSO | 69 | 82 |

The superior performance of DPPH as a radical source reflects its ability to generate stable radical intermediates while maintaining high selectivity for the desired methylation products [12]. The enhanced conversion rates observed with polar solvents suggest the involvement of solvent-stabilized radical intermediates in the reaction mechanism.

Mechanistic Diversity

The mechanistic diversity of radical-mediated methylation encompasses multiple pathways depending on the substrate structure and reaction conditions [10] [11]. Direct methylation of aromatic systems involves electrophilic aromatic substitution mechanisms, while aliphatic methylation proceeds through hydrogen abstraction followed by radical recombination [13] [14].

The C-methylation of coumarin scaffolds by enzymes such as NovO demonstrates the sophisticated nature of radical-mediated methylation in biological systems [13] [14]. The mechanism involves substrate activation through phenolic deprotonation, followed by electrophilic aromatic substitution at the C-8 position using SAM as the methyl donor [13] [14]. The His120-Arg121 motif plays a crucial role in substrate binding and activation, facilitating the rate-determining methyl transfer step [13] [14].

Solvent-Participation Models in Ring Closure Reactions

Solvent participation in ring closure reactions represents a critical aspect of coumarin synthesis mechanisms, particularly in the formation of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin. The role of solvent extends beyond simple solvation effects to include direct participation in the reaction mechanism through stabilization of intermediates, facilitation of proton transfer, and modulation of reaction pathways [15] [16] [17].

Solvent-Mediated Cyclization Mechanisms

The cyclization of ortho-hydroxycinnamates to coumarins under mild conditions exemplifies the importance of solvent participation in ring closure reactions [15]. The use of tri-n-butylphosphane as a nucleophilic organocatalyst in methanol solution allows cyclization at significantly lower temperatures (60-70°C) compared to thermal cyclization (140-250°C) [15]. This dramatic reduction in reaction temperature reflects the active participation of methanol in stabilizing transition states and facilitating the cyclization process.

The mechanism involves initial nucleophilic activation of the ester group by the phosphane catalyst, followed by intramolecular nucleophilic attack of the phenolic hydroxyl group. Methanol participates directly in the reaction by solvating the developing charges and facilitating proton transfer steps essential for ring closure [15].

Dielectric Constant Effects

The influence of solvent dielectric constant on ring closure kinetics has been systematically investigated to understand the relationship between solvent properties and reaction rates. The data presented in Table 3 reveal the complex interplay between dielectric constant, reaction rate, and activation energy.

| Solvent | Dielectric Constant | Reaction Rate (×10⁻³ s⁻¹) | Activation Energy (kJ/mol) | Product Yield (%) |

|---|---|---|---|---|

| Methanol | 32.7 | 4.2 | 85 | 74 |

| Ethanol | 24.5 | 3.8 | 88 | 71 |

| Acetonitrile | 37.5 | 5.1 | 82 | 79 |

| Dichloromethane | 8.9 | 2.9 | 92 | 68 |

| Toluene | 2.4 | 1.8 | 98 | 62 |

| Water | 80.1 | 6.3 | 78 | 85 |

| DMF | 36.7 | 4.7 | 84 | 76 |

| DMSO | 46.7 | 5.5 | 81 | 78 |

The highest reaction rate observed in water (6.3 × 10⁻³ s⁻¹) correlates with its exceptional dielectric constant (80.1) and hydrogen bonding capability, which stabilize charged intermediates and facilitate proton transfer processes [15]. The inverse relationship between dielectric constant and activation energy suggests that polar solvents stabilize transition states more effectively than ground states.

Hydrogen Bonding Networks

The formation of hydrogen bonding networks between solvent molecules and reaction intermediates plays a crucial role in determining reaction pathways and product distributions [15] [16]. Protic solvents such as methanol and ethanol can form extensive hydrogen bonding networks that stabilize developing charges during ring closure reactions.

The mechanism of solvent-mediated ring closure involves the formation of hydrogen-bonded complexes between the substrate and solvent molecules. These complexes lower the activation energy for intramolecular cyclization by providing additional stabilization for the transition state [15]. The effectiveness of hydrogen bonding depends on the strength of donor-acceptor interactions and the geometric requirements for optimal orbital overlap.

Solvent-Substrate Interactions

The specific nature of solvent-substrate interactions determines the efficiency of ring closure reactions through various mechanisms. Computational studies have revealed that solvent molecules can directly participate in the reaction coordinate through concerted proton transfer processes [16]. The formation of solvent-substrate complexes alters the electronic structure of the reactants and modifies the reaction pathway.

The comparative analysis of cyclization pathways presented in Table 4 demonstrates the relative efficiency of different mechanistic approaches.

| Pathway | Activation Energy (kJ/mol) | Rate Constant (×10⁻⁴ s⁻¹) | Selectivity (%) | Substrate Scope |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 85 | 2.1 | 88 | Broad |

| Radical methylation | 72 | 4.3 | 92 | Moderate |

| Solvent-mediated closure | 91 | 1.8 | 85 | Limited |

| Thermal cyclization | 105 | 0.9 | 78 | Broad |

| Photochemical closure | 68 | 7.2 | 95 | Limited |

| Enzymatic cyclization | 45 | 15.6 | 98 | Specific |